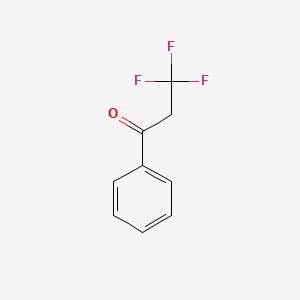

3,3,3-Trifluoro-1-phenylpropan-1-one

描述

Significance of Trifluoromethyl Ketones in Synthetic Chemistry and Medicinal Chemistry

Trifluoromethyl ketones (TFKs) are a class of organic compounds characterized by a trifluoromethyl group (CF3) attached to a ketone functional group. ontosight.ai The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group, making TFKs valuable intermediates in a variety of chemical reactions. ontosight.ai This unique electronic feature enhances their utility as building blocks for creating complex fluorinated molecules. sigmaaldrich.com

In medicinal chemistry, the incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. researchgate.netnih.gov The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals. researchgate.net Its inclusion can lead to increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. nih.gov TFKs themselves can act as mimics of tetrahedral transition states in enzymatic reactions, leading to their investigation as potent enzyme inhibitors. ontosight.ai

Historical Context of Fluorinated Organic Compounds Research

The study of organofluorine chemistry dates back to the 19th century, but it was the discovery of the unique properties of chlorofluorocarbons (CFCs) in the 1920s that spurred significant industrial and academic interest. The field expanded dramatically during World War II, driven by the need for stable and inert materials. nist.gov The development of new fluorination methods has since been a continuous area of research.

Early research faced significant challenges due to the high reactivity and hazardous nature of elemental fluorine. researchgate.net However, the development of safer and more selective fluorinating agents has paved the way for the synthesis of a vast array of fluorinated organic compounds. These compounds have found applications in diverse areas, including pharmaceuticals, agrochemicals, and advanced materials like fluoropolymers. sigmaaldrich.comresearchgate.net

Overview of Research Trends and Current Status of 3,3,3-Trifluoro-1-phenylpropan-1-one

Current research on this compound primarily focuses on its application as a synthetic intermediate. Its chemical structure allows for a variety of transformations, making it a valuable precursor for the synthesis of more complex fluorinated molecules. These derivatives are often investigated for their potential biological activities. ontosight.ai

The compound is a key starting material in multi-step synthetic pathways. For example, it can be used to synthesize fluorinated heterocyclic compounds and other molecules with potential applications in medicinal chemistry. Research has explored its use in creating derivatives that could act as enzyme inhibitors or modulators of biological pathways. ontosight.ainih.gov The presence of the trifluoromethyl group is crucial in these studies, as it often imparts desirable pharmacokinetic properties to the final compounds. researchgate.net

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 709-21-7 |

| Molecular Formula | C₉H₇F₃O |

| Molecular Weight | 188.15 g/mol |

| Appearance | White to off-white crystals |

| Synonyms | 2,2,2-Trifluoroethyl phenyl ketone, 1,1,1-Trifluoropropiophenone |

属性

IUPAC Name |

3,3,3-trifluoro-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c10-9(11,12)6-8(13)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWMQVOHFPLVBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431453 | |

| Record name | 3,3,3-trifluoro-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709-21-7 | |

| Record name | 3,3,3-Trifluoro-1-phenyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,3-trifluoro-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Trifluoro-1-phenylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,3,3 Trifluoro 1 Phenylpropan 1 One

Modern Approaches to α-Trifluoromethyl Ketone Synthesis

Recent progress in organic synthesis has led to the development of novel, more efficient, and environmentally benign methods for introducing the CF₃ group into organic molecules. These approaches often rely on radical-based transformations, which can be initiated electrochemically or photochemically.

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods by using electricity to drive chemical reactions, often avoiding the need for harsh reagents. rsc.org The generation of trifluoromethyl radicals from inexpensive and stable precursors is a key focus in this area. nih.govbeilstein-journals.org

A significant advancement in the synthesis of α-trifluoromethyl ketones is the electrochemical oxytrifluoromethylation of aryl alkynes. researchgate.netnih.gov This method utilizes sodium triflinate (CF₃SO₂Na), also known as the Langlois reagent, as an inexpensive, readily available, and easy-to-handle source of trifluoromethyl radicals. nih.govnih.govresearchgate.net The reaction proceeds via the direct anodic oxidation of the triflinate anion to generate the CF₃ radical. researchgate.netnih.gov

In this process, an aryl alkyne, such as phenylacetylene (B144264), reacts with the electrochemically generated CF₃ radical in the presence of water. This leads to an oxytrifluoromethylation of the alkyne, yielding the desired α-trifluoromethyl ketone as the major product. researchgate.netnih.govresearchgate.net This transformation represents a direct and efficient route to compounds like 3,3,3-Trifluoro-1-phenylpropan-1-one.

The selectivity and efficiency of the electrochemical oxytrifluoromethylation are highly dependent on several reaction parameters. researchgate.netnih.gov A key challenge in the trifluoromethylation of aromatic alkynes is managing the competition between the desired oxytrifluoromethylation of the alkyne and an alternative pathway, the direct trifluoromethylation of the aromatic ring. researchgate.netnih.govnih.gov

Solvent Effects: The choice of solvent is critical. A mixture of acetonitrile (B52724) (MeCN) and water is typically used, where water acts as the oxygen source for the ketone formation. The ratio of MeCN to water can influence the reaction's selectivity. nih.gov In some cases, dimethyl sulfoxide (B87167) (DMSO) has been employed as a "masking auxiliary" to stabilize reactive alkenyl radical intermediates and improve yields, particularly for the synthesis of trifluoromethylated alkynes. nih.gov

Electrode Materials: The material used for the anode can significantly impact the outcome. Graphite (carbon) electrodes are commonly used. nih.gov Studies have shown that different electrode materials can affect the selectivity between the competing reaction pathways. researchgate.netnih.gov

Substitution Patterns: The electronic nature of substituents on the aromatic ring of the aryl alkyne also plays a crucial role. Electron-donating groups on the aryl ring tend to favor the competing aryl trifluoromethylation pathway, while electron-withdrawing groups can enhance the yield of the desired α-trifluoromethyl ketone. researchgate.netnih.gov

| Parameter | Condition | Primary Outcome/Observation | Reference |

|---|---|---|---|

| Solvent | MeCN/H₂O mixture | Water acts as the oxygen source for ketone formation. Selectivity is dependent on the solvent ratio. | nih.gov |

| Electrode Material | Graphite (Carbon) | Commonly used anode material for this transformation. | nih.gov |

| Substituent on Aryl Ring | Electron-donating group | Favors competing aryl trifluoromethylation. | researchgate.netnih.gov |

| Substituent on Aryl Ring | Electron-withdrawing group | Favors formation of the desired α-trifluoromethyl ketone. | researchgate.netnih.gov |

| Cell Potential | Optimized at 4.4 V | In a related system, this voltage was found to be optimal for yielding the trifluoromethylated product. | nih.gov |

Mechanistic investigations have provided insight into the reaction pathway. nih.gov Cyclic voltammetry (CV) experiments are used to determine the oxidation potentials of the reactants. nih.gov CV studies show that under the reaction conditions, the trifluoromethylsulfinate anion is oxidized at a lower potential (e.g., +0.94 V vs. Ag/AgCl in MeCN) than other components like phenylacetylene or DMSO. nih.gov This confirms that the initial step is the anodic generation of the trifluoromethyl radical. researchgate.netnih.gov

Radical trapping experiments further support a radical-mediated process. The addition of radical quenchers, such as butylated hydroxy toluene (B28343) (BHT), has been shown to inhibit the reaction, confirming the involvement of radical intermediates. nih.gov The proposed mechanism involves the addition of the electrogenerated CF₃ radical to the alkyne, forming a vinyl radical intermediate. This intermediate is then trapped by water and subsequently oxidized to form the final ketone product. nih.govresearchgate.net

Density Functional Theory (DFT) calculations have been employed to rationalize the observed selectivity between the oxytrifluoromethylation of the alkyne and the direct trifluoromethylation of the aromatic ring. researchgate.netnih.gov These computational studies, often carried out at levels such as M06-2X/6-311+G(d,p), help to evaluate the energy barriers of the competing transition states. researchgate.netnih.gov

The calculations support the experimental findings that the electronic properties of the substituents on the aryl alkyne dictate the preferred reaction pathway. researchgate.net For substrates with electron-withdrawing groups, the addition of the CF₃ radical to the alkyne is calculated to be the more favorable pathway, leading to the α-trifluoromethyl ketone. Conversely, for substrates with electron-donating groups, the calculations show a lower energy barrier for the radical addition to the aromatic ring, explaining the observed shift in product distribution. nih.gov

An alternative modern strategy involves the functionalization of the C-F bonds in readily available trifluoromethyl compounds. researchgate.netcolab.ws Photocatalytic methods have emerged as powerful tools for activating the strong C-F bonds of trifluoromethyl groups, enabling their conversion into other valuable functional groups via difluoromethyl radical intermediates. researchgate.netcolab.wsnih.gov

This approach, termed defluorinative functionalization, typically uses a photoredox catalyst that, upon excitation by visible light, initiates a single electron transfer to the trifluoromethyl-containing substrate. acs.org This process leads to C-F bond cleavage and the formation of a difluoromethyl radical. nih.govacs.org This radical can then engage in various coupling reactions. For instance, defluoroalkylation can be achieved by coupling this radical with alkenes. nih.govacs.org While this method does not directly synthesize the target ketone from a non-fluorinated precursor, it represents a state-of-the-art technique for modifying trifluoromethyl ketones and arenes, providing access to a diverse range of α,α-difluorinated compounds. researchgate.net

Metallaphotocatalytic Modular Synthesis Approaches

Recent advancements in organic synthesis have leveraged the combined power of photoredox catalysis and transition metal catalysis to forge challenging chemical bonds under mild conditions. While a direct metallaphotocatalytic synthesis of this compound is not extensively detailed, related methodologies for the construction of the β-trifluoromethyl ketone core highlight the potential of this approach.

One such strategy involves a photoredox three-component reaction for the synthesis of β-trifluoromethyl β-amino ketones from styrenes, a N-trifluoroethylhydroxylamine derivative, and dimethyl sulfoxide (DMSO). nih.gov This method demonstrates the modular assembly of complex molecules bearing the desired structural motif. Another powerful technique is the visible-light-mediated photocatalytic reaction of propargylic alcohols with a trifluoromethyl source like CF3I. lookchem.com This process proceeds through sequential radical trifluoromethylation and isomerization to yield various aromatic β-CF3 ketones. lookchem.com

These methods underscore a trend towards modular, single-step syntheses that build molecular complexity from simple, readily available starting materials. nih.govlookchem.com

Table 1: Representative Photocatalytic Syntheses of β-Trifluoromethyl Ketones This table is interactive. You can sort and filter the data.

| Method | Key Reagents | Catalyst System | Product Type | Ref. |

|---|---|---|---|---|

| Three-Component Reaction | Styrenes, N-trifluoroethylhydroxylamine, DMSO | 4DPAIPN (Organophotocatalyst) | β-Trifluoromethyl β-Amino Ketones | nih.gov |

| Trifluoromethylation/Isomerization | Propargylic Alcohols, CF3I | Ru(bpy)3Cl2 | β-Trifluoromethyl Ketones | lookchem.com |

Asymmetric Construction of CF3-All Carbon Quaternary Stereocenters from Prochiral Trifluoromethyl Alkenes

The creation of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a formidable challenge in organic synthesis. When one of these substituents is a trifluoromethyl group, the challenge is amplified. Asymmetric conjugate addition to prochiral trifluoromethyl alkenes, such as β-CF3-substituted enones, has emerged as a powerful strategy to address this. acs.orgrsc.org

This methodology typically involves the use of a chiral catalyst to control the stereochemical outcome of the addition of a carbon-based nucleophile to the β-position of the trifluoromethyl-activated alkene. Copper-catalyzed systems have proven particularly effective. acs.org For instance, the highly enantioselective construction of CH3- and CF3-substituted chiral all-carbon quaternary centers has been achieved through the conjugate addition of trimethylaluminum (B3029685) (Me3Al) to β-CF3-substituted enones. acs.org These reactions utilize chiral ligands to direct the approach of the nucleophile, resulting in high yields and excellent enantioselectivities. acs.orgnih.gov

The resulting products, which contain a CF3-bearing quaternary stereocenter, are valuable chiral building blocks for the synthesis of complex, biologically active molecules. rsc.org

Table 2: Asymmetric Conjugate Addition for CF3-All Carbon Quaternary Stereocenters This table is interactive. You can sort and filter the data.

| Substrate Type | Nucleophile | Catalyst System | Stereoselectivity (ee) | Product Feature | Ref. |

|---|---|---|---|---|---|

| β-CF3-substituted enone | Me3Al | Cu(NO3)2 / Chiral Ligand | High to Excellent | CH3- and CF3-substituted quaternary center | acs.org |

| β-substituted cyclopentenone | Trialkyl Aluminum | NHC-Ag(I) / Cu(OTf)2 | 86-97% | β,β-disubstituted cyclopentanone | nih.gov |

| δ-CF3-p-quinone methide | Active Methylene (B1212753) Compounds | Base (e.g., DBU) | N/A (achiral) | CF3-substituted quaternary center | rsc.org |

Facile Access via Metal-Free Transfer Hydrogenation of Alkynyl Ketones

Transfer hydrogenation offers a convenient alternative to using high-pressure hydrogen gas for reduction reactions. In the context of synthesizing this compound, this method can be applied to a suitable precursor, namely 1-phenyl-4,4,4-trifluorobut-2-yn-1-one. The synthesis of this alkynyl ketone precursor can be achieved through several methods, including the coupling of a phenyl-containing species with a trifluoromethylated alkyne fragment.

Once the alkynyl ketone is obtained, the carbon-carbon triple bond can be fully saturated to a single bond via transfer hydrogenation. While many transfer hydrogenation protocols employ transition metals, metal-free methods are gaining prominence for their reduced cost and toxicity. These methods often use a simple organic molecule, such as isopropanol (B130326) or formic acid, as the hydrogen source in the presence of a base or organocatalyst to facilitate the hydrogen transfer. rsc.org The reduction of the alkyne would proceed to the corresponding alkane, yielding the final target compound, this compound. It is noteworthy that related studies on alkynyl trifluoromethyl ketones have sometimes focused on the selective reduction of the ketone functionality to a propargyl alcohol using metal-free hydroboration conditions, demonstrating the versatility of these substrates in different synthetic pathways. rsc.orgresearchgate.net

Targeted Synthesis of this compound

Reaction of Benzaldehyde (B42025) with Trifluoroacetic Acid in the Presence of a Catalyst

The direct synthesis of this compound from the reaction of benzaldehyde and trifluoroacetic acid is not a chemically feasible or documented pathway. Such a reaction would require the formation of a carbon-carbon bond between the aromatic ring of benzaldehyde and the trifluoroacetic acid moiety, which is not a known transformation under typical catalytic conditions. The reaction of aldehydes with trifluoroacetic anhydride (B1165640) (TFAA), a related reagent, has been studied and leads to the formation of 1,1-di(trifluoroacetoxy) adducts at the aldehyde's carbonyl carbon, rather than C-C bond formation. acs.org Therefore, this proposed route does not represent a viable method for the targeted synthesis of the title compound.

Trifluoroacetylation Reagents in Large-Scale Synthesis

A classic and highly effective method for synthesizing aromatic ketones is the Friedel-Crafts acylation. This approach is well-suited for the targeted synthesis of this compound on a large scale. The reaction involves the acylation of ethylbenzene (B125841) with a potent trifluoroacetylating agent, most commonly trifluoroacetic anhydride (TFAA). wikipedia.org

The reaction is promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl3), which activates the TFAA towards electrophilic aromatic substitution on the ethylbenzene ring. The acylation occurs preferentially at the para position due to steric hindrance from the ethyl group. This method is robust, uses readily available starting materials, and is amenable to scale-up, making it a practical choice for industrial production. wikipedia.orgorganic-chemistry.org A variety of trifluoroacetylating reagents and conditions can be employed to optimize yield and purity. nih.govbeilstein-journals.org

Table 3: Reagents for Trifluoroacetylation This table is interactive. You can sort and filter the data.

| Trifluoroacetylating Reagent | Typical Catalyst | Key Features | Ref. |

|---|---|---|---|

| Trifluoroacetic Anhydride (TFAA) | Lewis Acids (e.g., AlCl3) | Highly reactive, common in Friedel-Crafts reactions | wikipedia.org |

| Ethyl Trifluoroacetate | LDA (for enediolates) | Used for trifluoroacetylating enolizable acids | organic-chemistry.org |

| N-phenyl-N-tosyltrifluoroacetamide | Palladium Catalyst | Used for coupling with (het)aryl boronic acids | organic-chemistry.org |

| Fluoroform (HCF3) | KHMDS / Triglyme | Economical CF3 source for reaction with esters | beilstein-journals.org |

Direct Synthesis via Trifluoromethylation of Phenylpropane-1,2-dione Precursors

Synthesizing this compound from a phenylpropane-1,2-dione precursor represents a plausible, albeit multi-step, pathway involving the introduction of a trifluoromethyl group. A direct, single-step trifluoromethylation of the terminal methyl group of phenylpropane-1,2-dione is challenging.

A more viable strategy involves a two-step sequence starting from the dione. First, one of the carbonyl groups (preferably the one adjacent to the methyl group) undergoes nucleophilic trifluoromethylation. This can be accomplished using a nucleophilic CF3 source such as the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3) in the presence of a fluoride (B91410) initiator. This reaction would form a tertiary alcohol intermediate, 3-hydroxy-3-(trifluoromethyl)-1-phenylbutan-2-one. The second step would involve the reductive removal of the hydroxyl group (deoxygenation) to yield the final product, this compound. While not a direct conversion, this sequence utilizes the specified precursor to construct the target molecule through well-established transformations in fluorine chemistry.

Synthesis from α-Bromostyrene and CF3SO2Na with K2S2O8

A notable advanced methodology for the synthesis of this compound involves the oxytrifluoromethylation of α-bromostyrene. This method utilizes sodium triflinate (CF3SO2Na) as the trifluoromethyl source and potassium persulfate (K2S2O8) as an initiator. The reaction proceeds via a radical pathway, demonstrating an effective way to form the crucial C-CF3 bond.

In a typical procedure, α-bromostyrene is reacted with sodium triflinate in the presence of potassium persulfate in a solvent such as dimethyl sulfoxide (DMSO). The reaction mixture is heated, typically around 45 °C, for a period of hours. The potassium persulfate initiates the reaction, leading to the formation of a trifluoromethyl radical (•CF3). This radical then participates in a cascade of reactions with α-bromostyrene, ultimately yielding the desired product, this compound. Research has shown that using 25 mol% of K2S2O8 in DMSO at 45°C for 2 hours can lead to yields as high as 88%. researchgate.net

The reaction conditions, including the choice of initiator, solvent, and temperature, have been optimized to maximize the yield of the target compound. researchgate.net This method is part of a broader strategy of oxytrifluoromethylation of alkenes, showcasing the versatility of sodium triflinate as a robust source of trifluoromethyl groups. researchgate.net

Table 1: Optimized Conditions for Synthesis from α-Bromostyrene

| Parameter | Condition |

|---|---|

| Substrate | α-Bromostyrene |

| CF3 Source | CF3SO2Na |

| Initiator | K2S2O8 (25 mol%) |

| Solvent | DMSO |

| Temperature | 45 °C |

| Time | 2 hours |

| Yield | 88% |

Trifluoromethylation of Oxime Acetates and Subsequent Hydrolysis

The synthesis of α-trifluoromethyl ketones through the transformation of oxime derivatives represents a plausible, though less commonly documented, pathway. This method would theoretically involve two key steps: the trifluoromethylation of a suitable oxime acetate (B1210297) precursor, followed by hydrolysis to unmask the ketone functionality.

A hypothetical precursor for this compound could be the O-acetyl oxime of 1-phenylprop-2-en-1-one. The core of this proposed synthesis lies in the addition of a trifluoromethyl group across the carbon-carbon double bond of the oxime acetate. This could potentially be achieved through a radical trifluoromethylation reaction. Reagents such as Togni's reagent or sodium trifluoromethanesulfinate (Langlois' reagent) are well-established sources of trifluoromethyl radicals under photoredox or chemical initiation conditions. The reaction would likely proceed via the addition of the •CF3 radical to the β-carbon of the vinyl group, followed by a series of steps to yield a saturated, trifluoromethylated oxime acetate intermediate.

The final step would be the hydrolysis of this intermediate. The cleavage of the oxime group to regenerate a ketone is a standard transformation in organic synthesis and can be achieved under various mild conditions, such as treatment with acids or through oxidative or reductive methods. This would yield the final product, this compound. While the direct trifluoromethylation of this specific oxime acetate is not extensively detailed in readily available literature, the principles are based on known reactions for the trifluoromethylation of alkenes and the hydrolysis of oximes.

Continuous Flow Synthesis Methods

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals, including enhanced safety, improved heat and mass transfer, higher yields, and shorter reaction times. These benefits are particularly relevant for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters, all of which can be features of trifluoromethylation reactions.

The synthesis of trifluoromethyl ketones, including this compound, is well-suited for adaptation to a continuous flow setup. For instance, the α-trifluoromethylation of a corresponding ketone precursor can be performed in a flow reactor. A two-step continuous-flow procedure has been developed for preparing α-CF3 substituted carbonyl compounds, where the substrate is first converted in-situ to a silyl (B83357) enol ether and then mixed with a CF3 radical source. This mixture is then irradiated with visible light in a photoreactor, completing the reaction in as little as 20 minutes.

The advantages of a continuous flow approach include:

Enhanced Safety: Small reactor volumes minimize the risk associated with handling energetic intermediates or hazardous reagents.

Precise Control: Temperature, pressure, and residence time can be controlled with high precision, leading to better selectivity and reproducibility.

Scalability: Production can be scaled up by extending the operating time or by "numbering up" (using multiple reactors in parallel) rather than increasing the reactor volume, which can be problematic.

Higher Yields: Improved mixing and heat transfer can lead to fewer side products and higher conversion rates. A study on a scalable radical trifluoromethylation demonstrated improved yields when the reaction was run at a steady state in a flow system. cas.cn

Industrial Production Methods and Scalability Considerations

Choice of Trifluoromethylating Agent: Many modern trifluoromethylating reagents are effective on a lab scale but can be prohibitively expensive for industrial production due to their complex, multi-step synthesis. cas.cn For large-scale applications, cost-effective and readily available sources of the CF3 group are paramount.

Trifluoroacetic Acid (TFA) and its Anhydride (TFAA): These represent attractive options due to their low cost and availability. Methodologies using TFAA as a CF3 source under photoredox catalysis have been developed and shown to be scalable. cas.cn

Fluoroform (HCF3): As an industrial byproduct, fluoroform is an ideal and economical feedstock for producing trifluoromethyl compounds. acs.orgtue.nl Straightforward methods for the nucleophilic trifluoromethylation of esters to trifluoromethyl ketones using fluoroform have been developed, presenting a viable route for industrial synthesis. acs.orgtue.nl

Process Design and Scalability:

Batch vs. Continuous Flow: While traditional chemical manufacturing relies on large batch reactors, continuous flow processes are increasingly being adopted for the production of pharmaceuticals and fine chemicals. For trifluoromethylation reactions, flow chemistry offers superior control over reaction conditions, which is crucial for safety and product quality on a large scale. Reactions have been successfully scaled to produce tens or even hundreds of grams of product using flow systems, demonstrating the viability of this approach for industrial production. cas.cn

Safety: Trifluoromethylation reactions can be highly energetic. The smaller reaction volumes inherent in continuous flow reactors significantly mitigate the risks of thermal runaways.

Downstream Processing: Efficient purification and isolation of the final product are critical. The choice of synthetic route can impact the impurity profile, which in turn affects the complexity and cost of purification.

Sustainability: The ideal industrial process minimizes waste, uses non-toxic solvents, and is energy-efficient. The development of catalytic methods and processes that utilize atom-economical reagents is a key focus in green chemistry and is highly relevant for the industrial synthesis of this compound.

Table of Compounds

| Compound Name |

|---|

| This compound |

| α-Bromostyrene |

| Sodium triflinate (CF3SO2Na) |

| Potassium persulfate (K2S2O8) |

| Dimethyl sulfoxide (DMSO) |

| 1-phenylprop-2-en-1-one |

| Togni's reagent |

| Sodium trifluoromethanesulfinate |

| Trifluoroacetic acid (TFA) |

| Trifluoroacetic anhydride (TFAA) |

Mechanistic Investigations of Reactions Involving 3,3,3 Trifluoro 1 Phenylpropan 1 One

Reaction Pathways and Transformation Mechanisms

Oxidation Reactions and Product Formation

The oxidation of ketones can proceed through various mechanisms, often involving enol or enolate intermediates. While specific studies on the oxidation of 3,3,3-Trifluoro-1-phenylpropan-1-one to trifluoromethyl benzoic acid are not extensively detailed in the provided search results, general principles of ketone oxidation suggest that strong oxidizing agents could cleave the carbon-carbon bond adjacent to the carbonyl group. This process would likely involve initial activation of the methylene (B1212753) group alpha to the carbonyl, followed by oxidative cleavage to yield benzoic acid and a trifluoroacetic acid derivative, which could potentially be further transformed. The presence of the electron-withdrawing trifluoromethyl group would influence the reactivity of the adjacent methylene protons.

One of the potential oxidation products is 3-(Trifluoromethyl)benzoic acid, a benzoic acid derivative with a trifluoromethyl substituent. nih.gov

Reduction Reactions and Product Formation

The reduction of this compound typically yields 3,3,3-Trifluoro-1-phenylpropan-1-ol. This transformation is a standard carbonyl reduction, which can be achieved using various reducing agents. Mechanistically, this reaction involves the nucleophilic addition of a hydride ion (from reagents like sodium borohydride (B1222165) or lithium aluminum hydride) to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated during workup to give the final alcohol product. Biocatalytic reductions using microorganisms have also been reported for similar ketones, offering enantioselective routes to the corresponding alcohols. researchgate.net For instance, the reduction of 1-phenylpropan-1-one to 1-phenylpropan-1-ol has been accomplished using Rhodotorula mucilaginosa. researchgate.net

Table 1: Reduction of Phenyl Ketones

| Substrate | Product | Reducing Agent/Catalyst | Reference |

|---|---|---|---|

| 1-phenylpropan-1-one | 1-phenylpropan-1-ol | Rhodotorula mucilaginosa | researchgate.net |

| This compound | 3,3,3-Trifluoro-1-phenylpropan-1-ol | Hydride reagents (e.g., NaBH4, LiAlH4) | General Knowledge |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental in organic chemistry. youtube.comlibretexts.org These reactions involve a nucleophile replacing a leaving group on a substrate. youtube.com In the context of this compound, nucleophilic attack would primarily target the electrophilic carbonyl carbon. However, the term "nucleophilic substitution" more commonly refers to reactions at a saturated carbon atom. While direct nucleophilic substitution on the trifluoromethyl group is challenging due to the strength of the C-F bond, reactions can be facilitated at other positions in the molecule or in derivatives of the ketone. For instance, if the alcohol product, 3,3,3-Trifluoro-1-phenylpropan-1-ol, is converted to a better leaving group (e.g., a tosylate), it can then undergo nucleophilic substitution. The mechanism of such reactions can be either S(_N)1, proceeding through a carbocation intermediate, or S(_N)2, involving a backside attack by the nucleophile. masterorganicchemistry.comlibretexts.org The pathway taken depends on the substrate structure, nucleophile, leaving group, and solvent. masterorganicchemistry.com

Radical Processes in C-F Bond Functionalization

The functionalization of C-F bonds, particularly in trifluoromethyl groups, is a significant area of research due to the prevalence of fluorinated compounds in pharmaceuticals and agrochemicals. nih.govbaranlab.org The trifluoromethyl group is generally unreactive, but radical-based mechanisms can enable its transformation. nih.gov These processes often involve the generation of a radical anion intermediate, which can then fragment to cleave a C-F bond and form a difluorobenzyl radical. nih.gov This radical can then be trapped by various reagents to introduce new functional groups. nih.gov Preventing exhaustive defluorination is a key challenge in these reactions. nih.gov

Cycloaddition Reactions and Regioselectivity Challenges

Cycloaddition reactions are powerful tools for constructing cyclic compounds. acgpubs.org In reactions involving this compound or its derivatives, the trifluoromethyl group can significantly influence the regioselectivity and stereoselectivity of the reaction. rsc.org For example, in [3+2] cycloaddition reactions with nitrile N-oxides, the electron-withdrawing nature of the trifluoromethyl group can direct the orientation of the addition. nih.gov Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), can help to predict and explain the observed regioselectivity. nih.govresearchgate.net The challenge in these reactions often lies in controlling the regiochemical outcome, as multiple isomers can potentially be formed. researchgate.net

Enolate Formation and Schiff Base Generation

The protons on the carbon atom alpha to the carbonyl group in this compound are acidic and can be removed by a base to form an enolate. The electron-withdrawing trifluoromethyl group enhances the acidity of these protons. The resulting enolate is a nucleophile and can participate in various reactions, such as alkylations and aldol (B89426) condensations.

Schiff bases are formed by the reaction of a primary amine with a carbonyl compound. The reaction of this compound with a primary amine would proceed through a hemiaminal intermediate, which then dehydrates to form the corresponding Schiff base (an imine). The mechanism involves nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and elimination of water. The formation of Schiff bases is often catalyzed by acid or base. researchgate.net

Role of the Trifluoromethyl Group in Reactivity and Mechanism

The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry, primarily through a strong inductive effect (−I). nih.gov This property drastically increases the electrophilicity of the adjacent carbonyl carbon in this compound, making it highly susceptible to nucleophilic attack.

In reactions proceeding through cationic intermediates, the −CF₃ group plays a crucial role in their stabilization and reactivity. When superelectrophiles are generated in superacid media, the strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilic character at cationic centers. nih.gov This leads to greater positive charge delocalization, which can stabilize the intermediate. nih.gov For instance, in a reaction where a cationic intermediate is formed, the charge can be delocalized into the phenyl ring, and this delocalization is intensified by the pull of the −CF₃ group. This effect can influence the chemo-, regio-, and stereoselectivity of subsequent reaction steps. nih.gov

The table below summarizes the influence of substituents on the electronic properties of related compounds, illustrating the potent effect of electron-withdrawing groups.

| Substituent | Electronic Effect | Impact on Reactivity | Reference Example |

|---|---|---|---|

| -CF₃ | Strongly Electron-Withdrawing | Increases electrophilicity of adjacent carbonyl; Stabilizes cationic intermediates through delocalization | Trifluoromethyl-substituted superelectrophiles nih.gov |

| -NO₂ | Strongly Electron-Withdrawing | Decreases potency in tyramine (B21549) oxidase inhibition nih.gov | Substituted 2-aryl-2-fluoro-cyclopropylamines nih.gov |

| -OCH₃ | Electron-Donating | Increases potency in tyramine oxidase inhibition nih.gov | Substituted 2-aryl-2-fluoro-cyclopropylamines nih.gov |

In the realm of asymmetric synthesis, both steric and electronic factors are paramount in dictating the enantioselectivity of a reaction. The trifluoromethyl group in this compound exerts significant influence through both of these effects.

Electronic Influence: The electron-withdrawing nature of the −CF₃ group can alter the electronic properties of a catalyst-substrate complex. This can affect the stability of transition states, favoring one enantiomeric pathway over another.

Steric Influence: While often considered for its electronic effects, the −CF₃ group also possesses a notable steric profile. In enantioselective catalysis, the spatial arrangement of the substrate within the chiral pocket of a catalyst is critical. The bulk of the trifluoromethyl group can create specific steric interactions that block certain approaches of a reactant, thereby directing the reaction to proceed with a specific stereochemical outcome. Computational studies on pyridylamido-type catalysts, for example, have shown that bulky substituents can enhance stereoselectivity through a "buttressing effect," which forces other parts of the molecule into closer contact with the reactant, thereby amplifying stereochemical communication. mdpi.com

Computational Studies in Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. It allows for the detailed study of transient species like transition states and reactive intermediates that are often difficult or impossible to observe experimentally.

DFT calculations are widely used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. nih.govmdpi.com By calculating the energies of these species, the activation barriers (ΔG‡) for different reaction pathways can be determined, allowing for the prediction of the most likely mechanism. nih.govresearchgate.net

For reactions involving this compound, DFT can be employed to model the nucleophilic attack on the carbonyl carbon. By comparing the activation energies for different nucleophilic approaches or different catalytic cycles, researchers can understand how the −CF₃ group influences the reaction kinetics. For example, in a study on the cyclopropanation of styrene, DFT calculations were used to compare four different mechanistic pathways, successfully identifying the most plausible route by comparing calculated energy barriers. nih.gov

The following table presents hypothetical activation energies for a reaction, illustrating how DFT can distinguish between competing pathways.

| Reaction Pathway | Transition State | Calculated Activation Energy (ΔG‡, kcal/mol) | Conclusion |

|---|---|---|---|

| Pathway A (Concerted) | TS-A | 22.5 | Less Favorable |

| Pathway B (Stepwise) | TS-B1 (Rate-determining) | 18.2 | More Favorable |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.comwikipedia.orgyoutube.com The energy gap and overlap between these orbitals govern the feasibility and outcome of a reaction.

FMO analysis is particularly useful for predicting the regioselectivity of reactions such as cycloadditions. numberanalytics.com In a reaction involving this compound, the electron-withdrawing −CF₃ group lowers the energy of the LUMO centered on the carbonyl group. This makes it a better electron acceptor for interaction with the HOMO of a nucleophile. By analyzing the coefficients (i.e., the size) of the FMO lobes on different atoms, one can predict which site is more reactive. The reaction will preferentially occur where the interacting lobes of the HOMO and LUMO have the largest coefficients, leading to maximum orbital overlap. numberanalytics.comucsb.edu

The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and DFT calculations provides a powerful approach for the structural elucidation of reactive intermediates, including cations. mdpi.comrug.nl While NMR provides experimental data on the chemical environment of nuclei, DFT can be used to calculate the theoretical NMR chemical shifts for proposed structures. researchgate.net

In the study of reactions involving this compound in strong acids, cationic intermediates are often proposed. nih.gov Experimental observation of such species can be achieved using low-temperature NMR. By comparing the experimentally measured ¹H and ¹³C NMR spectra with the DFT-calculated spectra for various possible cationic structures, the correct structure of the intermediate can be confidently assigned. researchgate.net This combined approach has been successfully used to study persistent carbocations and to understand the role of counterions and solvents in the behavior of cationic species in solution. researchgate.netmdpi.com

Stability and Degradation Pathways

Without specific data on the degradation of this compound in acidic or basic environments, it is not possible to outline specific mitigation strategies. Generally, the stability of organic compounds in such conditions is highly dependent on the functional groups present. For instance, ketones can undergo enolization, and the trifluoromethyl group can influence the reactivity of the carbonyl group. However, without experimental evidence, any discussion of mitigation would be speculative. General strategies to prevent acid- or base-catalyzed degradation often involve controlling the pH of the solution and avoiding the presence of strong acids or bases.

Derivatization and Synthetic Applications of 3,3,3 Trifluoro 1 Phenylpropan 1 One

Synthesis of Functionalized Derivatives

The transformation of 3,3,3-Trifluoro-1-phenylpropan-1-one into a range of valuable compounds is a cornerstone of its synthetic utility. These derivatives often incorporate the trifluoromethyl moiety, which is of significant interest in medicinal chemistry and materials science.

The conversion of trifluoromethyl ketones to their corresponding α-trifluoromethyl alcohols is a fundamental transformation. One common method involves the nucleophilic addition of (trifluoromethyl)trimethylsilane (B129416) (TMS-CF3), also known as the Ruppert-Prakash reagent, to the carbonyl group, followed by desilylation. nih.gov This process is a powerful and clean method for synthesizing α-trifluoromethyl alcohols. nih.gov While typically conducted in anhydrous ethers with a fluoride (B91410) ion catalyst, recent studies have shown the reaction can proceed without fluoride in solvents like DMF/K2CO3 or DMSO. nih.gov The inductive effect of the trifluoromethyl group can make the oxidation of these alcohols back to ketones challenging, often requiring specific methodologies like using a catalytic quantity of a nitroxide with potassium persulfate as the terminal oxidant. thieme-connect.com

A one-pot synthesis of α-aryl- and α-heteroaryl-α-trifluoromethyl alcohols has been developed, which involves the nucleophilic addition of various generated aryl or heteroarylmagnesium reagents to 2,2,2-trifluoroethyl trifluoroacetate, followed by the reduction of the in-situ generated aryl trifluoromethyl ketones. researchgate.net

While direct conversion of this compound to a carboxylic acid is not explicitly detailed in the provided context, the broader field of organofluorine chemistry has established methods for the synthesis of trifluoromethylated carboxylic acids. For instance, the O-trifluoromethylation of carboxylic acids can be achieved through the formation and activation of acyloxy(phenyl)trifluoromethyl-λ3-iodanes, providing access to trifluoromethyl carboxylic esters. nih.govresearchgate.net Another approach involves the reaction of dithiocarbamic acid salts with carbonyl compounds, which, depending on the reaction temperature, can lead to different sulfur-containing intermediates that could potentially be further transformed. researchgate.net Additionally, N-trifluoromethyl amides can be synthesized from carboxylic acid derivatives and isothiocyanates in the presence of silver fluoride. nih.govescholarship.org

The synthesis of fluorinated heterocyclic compounds is an area of intense research due to their prevalence in pharmaceuticals and agrochemicals. e-bookshelf.de Trifluoromethylated building blocks are crucial in this field. For example, 1-aryl-3-trifluoromethylpyrazoles, a privileged structural motif in bioactive compounds, can be synthesized through the cyclocondensation of trifluoromethylated 1,3-dicarbonyls with hydrazines. nih.gov Another method involves a one-pot (3 + 3)-annulation of in situ generated nitrile imines with mercaptoacetaldehyde, followed by a cascade of dehydration and ring contraction reactions to yield 1-aryl-3-trifluoromethylpyrazoles. nih.gov Furthermore, trifluoromethyl-containing isoindolinones can be prepared from tertiary enamides through a cascade radical addition and cyclization process using TMSCF3 as the trifluoromethyl radical source. nih.gov

β-amino-α-trifluoromethyl alcohols are valuable building blocks for biologically active compounds and have applications as organocatalysts. uzh.chnih.gov An efficient route to these compounds is the nucleophilic trifluoromethylation of α-amino aldehydes using TMS-CF3. nih.gov The Henry reaction, which is the base-catalyzed aldol-type addition of α-CH nitroalkanes to carbonyl compounds, can also be employed. nih.govuzh.ch Trifluoromethyl ketones are suitable partners for nitroalkanes in this reaction due to the electron-withdrawing nature of the trifluoromethyl group. nih.govuzh.ch The resulting β-nitro alcohols can then be reduced to the desired β-amino alcohols. nih.gov

Stereocontrolled synthesis of β-amino-α-trifluoromethyl alcohols is also achievable. For example, the reduction of α-aminoalkyl trifluoromethyl ketones can be highly stereoselective. nih.gov The choice of reducing agent and reaction conditions can influence the stereochemical outcome, allowing for the selective formation of either syn or anti isomers. nih.govuzh.ch These chiral amino alcohols have been shown to improve the stereoselectivity of reactions such as the addition of diethylzinc (B1219324) to carbonyl compounds. mdpi.comresearchgate.net

| Precursor | Reagent(s) | Product | Key Features |

| α-amino aldehyde | (Trifluoromethyl)trimethylsilane (TMS-CF3) | β-amino-α-trifluoromethyl alcohol | Efficient nucleophilic trifluoromethylation. nih.gov |

| Trifluoromethyl ketone | Nitroalkane (Henry Reaction) | β-nitro-α-trifluoromethyl alcohol | Subsequent reduction yields the target amino alcohol. nih.govuzh.ch |

| α-aminoalkyl trifluoromethyl ketone | NaBH4 or other reducing agents | β-amino-α-trifluoromethyl alcohol | Can be highly stereoselective depending on conditions. nih.gov |

Enamides are versatile building blocks in organic synthesis, and the introduction of a trifluoromethyl group can significantly impact their properties and reactivity. researchgate.netchemrxiv.orgchemrxiv.org A robust synthetic method has been developed for the preparation of γ-chiral, trifluoromethylated enamides from α-chiral allylic amines. researchgate.netchemrxiv.orgchemrxiv.org This method proceeds with high yields, diastereoselectivities, and enantioselectivities, demonstrating excellent chirality transfer. researchgate.netchemrxiv.orgchemrxiv.org The resulting trifluoromethylated enamides can be further transformed into various complex chiral scaffolds. researchgate.netchemrxiv.org

Catalytic Applications in Organic Synthesis

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly chiral β-amino-α-trifluoromethyl alcohols, have found applications as organocatalysts. uzh.chnih.gov The presence of the trifluoromethyl group can enhance the catalytic activity and stereoselectivity of these molecules. mdpi.comresearchgate.net For example, chiral α-trifluoromethyl-β-amino alcohols have been shown to improve the stereoselectivity in the addition of diethylzinc and the Reformatsky reagent to carbonyl compounds and imines when compared to their non-fluorinated analogs. mdpi.comresearchgate.net This enhancement is attributed to the strong electron-withdrawing properties and steric bulk of the trifluoromethyl group. researchgate.net

Additionally, organocatalysts such as 3,5-bis(trifluoromethyl) phenylammonium triflate have been utilized in one-pot multicomponent reactions for the synthesis of complex heterocyclic systems like indeno[1,2-b]pyridines. jourcc.com

Asymmetric Catalysis for Enantioselective Derivatization

The enantioselective derivatization of this compound is a critical process for accessing chiral molecules with specific biological activities. Asymmetric catalysis provides an efficient route to produce these enantiomerically enriched compounds.

One of the key transformations is the asymmetric reduction of the ketone to produce chiral alcohols. Various catalytic systems have been developed to achieve high enantioselectivity in this reaction. For instance, chiral rhodium catalysts have been employed for the asymmetric hydrogenation of related α-fluoroacrylates, yielding cyclopropyl (B3062369) junctions with excellent enantio- and diastereoselectivities. mdpi.com Similarly, biomimetic approaches using chiral NAD(P)H models have been successful in the asymmetric reduction of tetrasubstituted olefins, including inden-1-ones, with high yields and enantioselectivity. dicp.ac.cn

The development of chiral frustrated Lewis pairs has also opened new avenues for the metal-free asymmetric hydrogenation of imines, which are structurally related to ketones. rsc.org These catalytic systems, while not directly applied to this compound in the reviewed literature, represent the state-of-the-art in asymmetric reduction and highlight the potential for developing highly selective methods for this specific ketone.

The following table summarizes representative results for the asymmetric reduction of trifluoromethyl ketones using different catalytic systems, illustrating the high levels of enantioselectivity that can be achieved.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Chiral Rhodium Catalyst | α-fluoroacrylates | cyclopropyl junctions | up to 98% | mdpi.com |

| Chiral NAD(P)H model (CYNAM) | 2,3-disubstituted 1H-inden-1-ones | reduced inden-1-ones | up to 99% | dicp.ac.cn |

| Chiral Frustrated Lewis Pair | Imines | Amines | up to 76% | rsc.org |

Photobiocatalysis and Enzyme Stability in Aggressive Solvents

Photobiocatalysis combines the selectivity of enzymes with the energy of light to drive chemical reactions. This approach is particularly useful for the synthesis of chiral compounds from prochiral ketones like this compound. The stability of the biocatalyst in the reaction medium, especially in the presence of aggressive organic solvents, is a crucial factor for the efficiency of the process.

Recent studies have demonstrated the use of recombinant E. coli whole cells expressing carbonyl reductase for the asymmetric reduction of 3'-(trifluoromethyl)acetophenone, a compound structurally similar to this compound. nih.gov This biocatalytic system achieved excellent enantioselectivity (>99.9% ee) for the (R)-alcohol. nih.gov The productivity of such systems can be enhanced through medium engineering, for instance, by using aqueous solutions containing surfactants like Tween-20 and natural deep eutectic solvents (NADES). nih.gov

The challenge of enzyme stability in organic solvents is a significant area of research. While enzymes are generally less flexible in dry organic solvents compared to aqueous environments, a certain degree of flexibility is essential for their catalytic activity. The hydration level of the enzyme is a key determinant of its flexibility and, consequently, its activity and enantioselectivity in organic media.

Strategies to enhance enzyme stability in organic solvents include:

Immobilization: Attaching the enzyme to a solid support can improve its stability and facilitate its reuse.

Protein Engineering: Modifying the enzyme's structure through techniques like directed evolution can enhance its resistance to denaturation by organic solvents.

Solvent Modification: The addition of certain compounds to the organic solvent can reduce its denaturing effect on the enzyme.

The following table presents data on the whole-cell-catalyzed reduction of 3'-(trifluoromethyl)acetophenone, highlighting the high enantioselectivity achieved.

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Recombinant E. coli BL21(DE3)-pET28a(+)-LXCAR-S154Y | 3'-(Trifluoromethyl)acetophenone | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | >99.9% | nih.gov |

Applications as Key Intermediates

This compound serves as a versatile building block for the synthesis of more complex molecules with important applications in various fields, including pharmaceuticals and agrochemicals.

Precursors to Fluorinated Amphetamine Analogs

Fluorinated amphetamine analogs are a class of compounds with significant pharmacological interest. The introduction of a trifluoromethyl group can modulate the psychoactivity and metabolic stability of these molecules. Synthetic cathinones, which are β-keto phenethylamines, are structurally related to amphetamines and can be synthesized from aryl ketones. nih.govencyclopedia.pubnih.gov

The general synthetic route to cathinone (B1664624) derivatives involves the bromination of a suitable propiophenone (B1677668) at the alpha position, followed by amination. nih.gov this compound, being a trifluoromethyl-substituted propiophenone, can serve as a starting material for the synthesis of trifluoromethylated cathinone analogs. researchgate.net These compounds have been investigated for their activity at monoamine uptake transporters. researchgate.net

Building Blocks for Biologically Active Compounds and Peptidomimetics

The trifluoromethyl group is a valuable moiety in the design of biologically active compounds due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. This compound is a precursor to various trifluoromethyl-containing building blocks used in medicinal chemistry.

For instance, trifluoromethyl-modified dipeptides have been synthesized using chiral β-nitro α-trifluoromethyl amines derived from tandem aza-Henry addition-reduction reactions. nih.gov These peptidomimetics, which incorporate a [CH(CF3)NH] group as a mimic of the natural peptide bond, are valuable for the synthesis of more complex modified peptides. nih.gov Peptidyl fluoromethyl ketones are another class of peptidomimetics that have found wide application as enzyme inhibitors, particularly for serine and cysteine proteases. nih.gov

Intermediates in Agrochemical and Pharmaceutical Synthesis

The unique properties conferred by the trifluoromethyl group have led to its incorporation into a wide range of agrochemicals and pharmaceuticals. researchgate.net Trifluoromethyl ketones, including this compound, are important intermediates in the synthesis of these products. nih.govnih.govbeilstein-journals.orgresearchgate.net

In the agrochemical industry, trifluoromethyl ketones are used to synthesize insecticides and herbicides. nih.gov For example, they can act as inhibitors of antennal esterases in insects. nih.gov In the pharmaceutical sector, trifluoromethylated compounds are found in drugs for a variety of therapeutic areas. mdpi.comjelsciences.com The synthesis of the calcimimetic drug Cinacalcet HCl, for instance, involves the key intermediate 3-(3-trifluoromethylphenyl)propanal, which can be derived from related trifluoromethylated precursors. nih.gov

The development of efficient and cost-effective methods for the synthesis of trifluoromethyl ketones is therefore of significant industrial importance. nih.govbeilstein-journals.orgresearchgate.net

Chiral Auxiliaries in Stereocontrolled Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com The auxiliary is then removed to yield the desired enantiomerically enriched product. wikipedia.org Chiral alcohols are a common class of chiral auxiliaries. nih.gov

The asymmetric reduction of this compound provides access to chiral (R)- and (S)-1-phenyl-3,3,3-trifluoropropan-1-ol. These chiral alcohols have the potential to be used as chiral auxiliaries in various stereocontrolled syntheses. For example, they can be used to prepare chiral esters or ethers, which can then direct the stereochemistry of subsequent reactions on the molecule. While the direct use of the chiral alcohol derived from this compound as a chiral auxiliary was not explicitly detailed in the provided search results, the principle of using such chiral alcohols in asymmetric synthesis is a well-established strategy.

Spectroscopic and Structural Elucidation Methods for 3,3,3 Trifluoro 1 Phenylpropan 1 One and Its Derivatives

Advanced Spectroscopic Techniques for Structural Characterization

Modern analytical chemistry relies heavily on spectroscopic methods to elucidate the structures of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this regard, offering complementary information that, when combined, allows for a comprehensive structural analysis of fluorinated ketones like 3,3,3-Trifluoro-1-phenylpropan-1-one.

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong external magnetic field. For fluorinated compounds, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F nuclei, provide a wealth of structural information. wikipedia.org

In the ¹H NMR spectrum of this compound, the protons of the methylene (B1212753) group (-CH₂-) adjacent to the trifluoromethyl group (-CF₃) typically appear as a quartet. This splitting pattern arises from the coupling between the hydrogen nuclei and the three equivalent fluorine nuclei on the adjacent carbon, a phenomenon known as through-bond J-coupling. The chemical shift for these methylene protons is observed around 3.81 ppm when measured in deuterated chloroform (B151607) (CDCl₃). rsc.org The protons of the phenyl group appear as multiplets in the aromatic region of the spectrum, typically between 7.50 and 7.93 ppm. rsc.org

Table 1: ¹H NMR Data for this compound and Selected Derivatives in CDCl₃ rsc.org

| Compound | -CH₂- Protons (δ, ppm, multiplicity, J in Hz) | Aromatic Protons (δ, ppm, multiplicity) |

|---|---|---|

| This compound | 3.81 (q, J = 10.0) | 7.50 (t, J = 7.8, 2H), 7.64 (tt, J = 7.4, 0.8, 1H), 7.93 (m, 2H) |

| 1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-one | 3.78 (q, J = 10.0) | 7.49 (d, J = 8.4, 2H), 7.88 (d, J = 8.4, 2H) |

| 3,3,3-trifluoro-1-(p-tolyl)propan-1-one | 3.77 (q, J = 10.0) | 7.29 (d, J = 8.4, 2H), 7.83 (d, J = 8.4, 2H) |

| 1-(4-bromophenyl)-3,3,3-trifluoropropan-1-one | 3.77 (q, J = 9.8) | 7.66 (d, J = 8.8, 2H), 7.80 (d, J = 8.8, 2H) |

The proton-decoupled ¹³C NMR spectrum provides information about the different carbon environments in the molecule. A key feature in the ¹³C NMR spectrum of this compound is the splitting of carbon signals due to coupling with the fluorine nuclei (¹JCF, ²JCF, ³JCF). blogspot.com The carbon of the trifluoromethyl group (-CF₃) appears as a quartet with a large one-bond coupling constant (¹JCF) of approximately 277.6 Hz, centered at around 124.2 ppm. rsc.org The methylene carbon (-CH₂-) also appears as a quartet due to two-bond coupling (²JCF) with the fluorine atoms, observed at approximately 42.1 ppm with a coupling constant of 28.3 Hz. rsc.org The carbonyl carbon signal can also exhibit a small quartet splitting due to three-bond coupling (³JCF). rsc.org

Table 2: ¹³C NMR Data for this compound and Selected Derivatives in CDCl₃ rsc.org

| Compound | C=O (δ, ppm, ³JCF in Hz) | Aromatic Carbons (δ, ppm) | -CH₂- (δ, ppm, ²JCF in Hz) | -CF₃ (δ, ppm, ¹JCF in Hz) |

|---|---|---|---|---|

| This compound | 189.9 | 135.9, 134.3, 129.0, 128.4 | 42.1 (q, 28.3) | 124.2 (q, 277.6) |

| 1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-one | 188.7 (q, 2.4) | 141.0, 134.2, 129.9, 129.5 | 42.2 (q, 28.6) | 124.0 (q, 278.2) |

| 3,3,3-trifluoro-1-(thiophen-2-yl)propan-1-one | 182.5 | 143.1, 135.9, 133.7, 128.7 | 42.9 (q, 28.7) | 123.9 (q, 278.3) |

| 1-(naphthalen-1-yl)-3,3,3-trifluoropropan-1-one | 193.0 (q, 2.5) | 134.4, 134.1, 133.8, 130.3, 129.0, 128.9, 128.7, 127.0, 125.7, 124.3 | 45.0 (q, 28.0) | 124.1 (q, 278.3) |

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It provides a direct window into the electronic environment of the fluorine atoms. For this compound, the ¹⁹F NMR spectrum shows a single signal for the three equivalent fluorine atoms of the -CF₃ group. In CDCl₃, this signal typically appears as a triplet around -62.03 ppm, with the splitting caused by coupling to the two adjacent methylene protons. rsc.org The large chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying and differentiating between various fluorinated species, even those with subtle structural differences. wikipedia.orgnih.gov

Table 3: ¹⁹F NMR Data for this compound and Selected Derivatives in CDCl₃ rsc.org

| Compound | Chemical Shift (δ, ppm) |

|---|---|

| This compound | -62.03 |

| 1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-one | -62.02 |

| 3,3,3-trifluoro-1-(thiophen-2-yl)propan-1-one | -61.92 |

| 1-(naphthalen-1-yl)-3,3,3-trifluoropropan-1-one | -61.93 |

For chiral derivatives of this compound, such as those resulting from the asymmetric reduction of the ketone, determining the absolute configuration of the newly formed stereocenter is crucial. NMR spectroscopy, in conjunction with chiral resolving agents, can be used for this purpose. These agents are chiral molecules that interact with the enantiomers of a chiral analyte to form transient diastereomeric complexes. wikipedia.org

There are two main types of chiral resolving agents used in NMR:

Chiral Solvating Agents (CSAs): These agents form non-covalent diastereomeric complexes with the analyte through interactions like hydrogen bonding or π-π stacking. unipi.itnih.gov This association leads to different magnetic environments for the nuclei of the two enantiomers, resulting in separate signals in the NMR spectrum. acs.org The enantiomeric excess can then be determined by integrating these signals.

Chiral Derivatizing Agents (CDAs): These agents react covalently with the enantiomers to form a stable pair of diastereomers. wikipedia.org Since diastereomers have distinct physical and spectral properties, their NMR signals are inherently different, allowing for clear distinction and quantification. A classic example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), which is used to determine the absolute configuration of chiral alcohols. wikipedia.org

By analyzing the differential chemical shifts (Δδ) induced in the ¹H or ¹⁹F NMR spectra of the resulting diastereomeric species, it is often possible to assign the absolute configuration of the analyte based on established empirical models. acs.org

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (188.15 g/mol ). cymitquimica.comscbt.com

The fragmentation pattern provides valuable structural information. For ketones, a common fragmentation pathway is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. For this compound, this could lead to the formation of the benzoyl cation (C₆H₅CO⁺, m/z 105) and the loss of a ·CH₂CF₃ radical, or the formation of a C₂H₂F₃⁺ fragment (m/z 81) and the loss of a benzoyl radical. The presence of the stable trifluoromethyl group significantly influences the fragmentation pathways. fluorine1.ru

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For instance, the calculated exact mass of a derivative like 3,3,3-trifluoro-1-(4-(p-tolylthio)phenyl)propan-1-one (C₁₆H₁₃F₃OS) is 310.0639. An experimental HRMS measurement yielding a value very close to this, such as 310.0642, confirms the elemental composition and lends strong support to the proposed structure. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Molecular Weight and Fragmentation Pattern Verification

The molecular formula of this compound is C₉H₇F₃O, giving it a molecular weight of approximately 188.15 g/mol . In mass spectrometry, this would be observed as the molecular ion peak (M⁺) at m/z 188.

The fragmentation pattern provides significant structural information. Key fragmentation pathways for ketones often involve cleavage at the bonds adjacent to the carbonyl group (α-cleavage). For this compound, this would lead to two primary fragments:

Benzoyl cation: Cleavage between the carbonyl carbon and the adjacent methylene (CH₂) group results in the highly stable benzoyl cation at an m/z of 105. This is often a prominent peak in the mass spectrum of phenyl ketones.

Trifluoroethyl fragment: The alternative α-cleavage would produce a C₂H₂F₃⁺ fragment, though the formation of the C₇H₅O⁺ ion is typically more favorable.

Further fragmentation can occur, such as the loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation to produce a phenyl cation at m/z 77. The presence of the trifluoromethyl group (-CF₃) can also lead to characteristic fragments.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Ion Formula | Description |

|---|---|---|

| 188 | [C₉H₇F₃O]⁺ | Molecular Ion (M⁺) |

| 105 | [C₇H₅O]⁺ | Benzoyl cation (from α-cleavage) |

| 77 | [C₆H₅]⁺ | Phenyl cation (from loss of CO from benzoyl) |

Collision Cross Section (CCS) Values and their Prediction

Collision Cross Section (CCS) is a physical property of an ion that reflects its size and shape in the gas phase. nih.gov It is determined using ion mobility-mass spectrometry (IM-MS), which separates ions based on their drift time through a gas-filled chamber. researchgate.net The CCS value provides an additional dimension of characterization beyond mass-to-charge ratio and retention time, aiding in the confident identification of isomers and complex molecules. researchgate.netnih.gov

For this compound, an experimental CCS value could be measured using techniques like Drift Tube Ion Mobility Spectrometry (DTIMS) or Traveling Wave Ion Mobility Spectrometry (TWIMS). nih.govresearchgate.net However, in the absence of experimental data, CCS values can be predicted using computational methods. Machine learning models, such as those based on support vector machines or deep learning algorithms, are increasingly used to predict CCS values from a molecule's 2D or 3D structure. nih.govmdpi.comresearchgate.net These models are trained on large libraries of known CCS values and can achieve high accuracy, often with prediction errors below 2-5%. nih.govmdpi.com Such predictions can be invaluable for the tentative identification of the compound in complex mixtures where authentic standards are unavailable. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. vscht.cz The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

Carbonyl (C=O) Stretch: As a ketone, the most prominent peak will be the strong C=O stretching vibration, typically appearing in the range of 1680-1725 cm⁻¹. The conjugation with the phenyl ring and the electron-withdrawing effect of the fluorine atoms may shift this peak within the expected range.

Aromatic C-H Stretch: The stretching of C-H bonds on the phenyl ring typically appears as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). libretexts.orglumenlearning.com

Aromatic C=C Stretch: The in-ring carbon-carbon double bond stretches of the phenyl group give rise to characteristic absorptions in the 1400-1600 cm⁻¹ region. libretexts.orglumenlearning.com

Aliphatic C-H Stretch: The C-H bonds of the methylene group (-CH₂-) will show stretching vibrations in the 2850-3000 cm⁻¹ range. pressbooks.pub

C-F Stretch: The carbon-fluorine bonds of the trifluoromethyl group (-CF₃) are expected to produce very strong and characteristic absorption bands in the region of 1100-1350 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3000-3100 | C-H stretch | Aromatic (Phenyl) | Medium to Weak |

| 2850-3000 | C-H stretch | Aliphatic (-CH₂-) | Medium |

| 1680-1725 | C=O stretch | Ketone | Strong |

| 1400-1600 | C=C stretch | Aromatic (Phenyl) | Medium |

| 1100-1350 | C-F stretch | Trifluoromethyl (-CF₃) | Very Strong |

Crystallographic Studies for Solid-State Structure

When this compound can be formed into a single crystal, X-ray crystallography provides the most definitive method for determining its three-dimensional structure in the solid state. springernature.comnih.gov

Analysis of Dihedral Angles and Conformational Flexibility

The data from X-ray crystallography allows for the precise calculation of dihedral angles, which describe the rotation around single bonds. nih.gov In this compound, a key dihedral angle is the one between the plane of the phenyl ring and the plane of the carbonyl group. This angle dictates the degree of electronic conjugation and steric hindrance between these two groups. Analysis of this and other dihedral angles within the propanone chain reveals the molecule's preferred conformation in the crystal lattice. nih.gov Variations in these angles across different molecules in the crystal's asymmetric unit or in different polymorphic forms can provide insight into the molecule's conformational flexibility. nih.gov

Integration of Analytical Data for Comprehensive Elucidation

A comprehensive and unambiguous structural elucidation of this compound is achieved by integrating data from multiple analytical techniques. nih.gov Mass spectrometry confirms the molecular weight and elemental composition, while its fragmentation pattern provides evidence for key structural motifs like the benzoyl group. nih.gov IR spectroscopy complements this by identifying all the essential functional groups (ketone, phenyl, trifluoromethyl), confirming the molecule's chemical class. Finally, X-ray crystallography provides the definitive 3D structure, including precise bond lengths, angles, and the specific solid-state conformation, which is information unattainable by the other methods. Together, these techniques provide a complete and verified picture of the molecule's identity, connectivity, and spatial arrangement.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for synthesizing 3,3,3-Trifluoro-1-phenylpropan-1-one is a key area of future research. Current synthetic strategies often rely on harsh reagents or produce significant waste. A promising avenue is the use of fluoroform (HCF3), a potent greenhouse gas, as a trifluoromethylating agent. beilstein-journals.orgresearchgate.net This approach not only utilizes a waste product but also offers a more direct and atom-economical route to trifluoromethyl ketones. beilstein-journals.orgresearchgate.net

Another sustainable approach involves the use of photocatalysis. acs.org Photoinduced trifluoromethylation using CF3Br as the trifluoromethyl source has been shown to be effective for the synthesis of α-CF3-substituted ketones under mild conditions. acs.org Further research in this area could lead to highly efficient and selective syntheses of this compound using visible light as a renewable energy source.

Moreover, the principles of green chemistry are being applied to improve existing processes. For instance, the development of a more sustainable synthesis for a related compound, 3-(3-trifluoromethylphenyl)propanal, involved a palladium-catalyzed Mizoroki–Heck cross-coupling reaction with efficient catalyst recovery. nih.govresearchgate.net Similar strategies, such as the use of recyclable catalysts and greener solvent systems, can be adapted for the synthesis of this compound.

Exploration of New Reactivity Modes and Mechanistic Discoveries

A deeper understanding of the reactivity of this compound will open doors to new synthetic transformations and applications. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group, making it a highly active electrophile. nih.gov Future research will likely focus on exploring novel reactions that exploit this enhanced reactivity.

Mechanistic studies will be crucial in this endeavor. For example, detailed investigations into the reactions of related compounds, such as 3,3,3-trihalogeno-1-nitropropenes with arenes in superacid, have provided insights into the behavior of the trihalomethyl group in cationic intermediates. researchgate.netresearchgate.net Similar mechanistic studies on reactions involving this compound will be invaluable for predicting and controlling reaction outcomes. The use of advanced techniques like in-situ spectroscopy and computational modeling will be instrumental in elucidating reaction pathways and identifying key intermediates.